Methyl 3,4-dichloro-2-hydroxybenzoate
Description
Methyl 3,4-dichloro-2-hydroxybenzoate is a substituted methyl ester of hydroxybenzoic acid, characterized by chlorine atoms at the 3 and 4 positions and a hydroxyl group at position 2 of the aromatic ring. The compound is likely synthesized via esterification of 3,4-dichloro-2-hydroxybenzoic acid with methanol under acidic conditions, analogous to methods described for other methyl esters in synthetic protocols .
Properties
IUPAC Name |
methyl 3,4-dichloro-2-hydroxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O3/c1-13-8(12)4-2-3-5(9)6(10)7(4)11/h2-3,11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVBZAABNSEZIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)Cl)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3,4-dichloro-2-hydroxybenzoate can be synthesized through the esterification of 3,4-dichloro-2-hydroxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification process to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,4-dichloro-2-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atoms or convert the ester group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: 3,4-dichloro-2-hydroxybenzoic acid or 3,4-dichloro-2-ketobenzoate.
Reduction: 3,4-dichloro-2-hydroxybenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3,4-dichloro-2-hydroxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 3,4-dichloro-2-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and hydroxyl group play a crucial role in its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs include:
- Methyl salicylate (methyl 2-hydroxybenzoate) : Lacks chlorine substituents but shares the ortho-hydroxyl group, enabling hydrogen bonding.
- Methyl 3,4-dichlorobenzoate : Contains chlorine atoms at positions 3 and 4 but lacks the hydroxyl group, reducing polarity.
- Diterpene methyl esters (e.g., sandaracopimaric acid methyl ester ): Complex alicyclic structures with distinct biological roles in plant resins.


- Fatty acid methyl esters (e.g., methyl palmitate ): Aliphatic esters with lower aromaticity and higher flexibility.
Physicochemical Properties
*LogP: Predicted octanol-water partition coefficient (estimates based on substituent contributions).
Stability and Reactivity
- The ortho-hydroxyl group in this compound may form intramolecular hydrogen bonds with the ester carbonyl, stabilizing the molecule against hydrolysis compared to non-hydroxylated analogs.
- Electron-withdrawing chlorine atoms increase resistance to electrophilic substitution but may accelerate ester hydrolysis under basic conditions compared to methyl salicylate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


